molecular formula C11H6FN B076119 1-Cyano-4-fluoronaphthalene CAS No. 13916-99-9

1-Cyano-4-fluoronaphthalene

Cat. No. B076119
CAS RN: 13916-99-9
M. Wt: 171.17 g/mol
InChI Key: XQSGYYNFKIQWAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives related to 1-Cyano-4-fluoronaphthalene, such as 4-amino-1,8-dicyanonaphthalene and its derivatives, has been efficiently achieved. These compounds are utilized as photo-induced electron transfer fluorescence switches, exhibiting significant fluorescence enhancement when exposed to transition metal ions like Cr3+ and Fe3+ and responding sensitively to pH values (X. Qian & Yi Xiao, 2002). Additionally, carbopalladation of nitriles has been employed for synthesizing 3,4-disubstituted 2-aminonaphthalenes, indicating the versatility of reactions involving cyano groups in naphthalene derivatives (Qingping Tian et al., 2003).

Molecular Structure Analysis

The molecular structure of 1-Cyano-4-fluoronaphthalene derivatives has been elucidated through various spectroscopic techniques, including X-ray crystallography. For instance, the crystal structure of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile reveals intramolecular hydrogen bonding and C–H⋯N intermolecular hydrogen bonds, showcasing the impact of fluoro and cyano substituents on molecular geometry and interactions (S. Özbey et al., 2004).

Chemical Reactions and Properties

Photoreactions of 1-Cyanonaphthalene with compounds like indene have been studied, showing stereospecific photocycloaddition and the formation of cycloadducts. These reactions underscore the photoreactivity of cyanonaphthalenes in various solvents, hinting at the complex interplay between structure and reactivity (Masahide Yasuda et al., 1980).

Physical Properties Analysis

The synthesis and NMR study of 1-acetyl-8-fluoronaphthalenes provide insights into the through-space hydrogen-fluorine and carbon-fluorine spin-spin coupling. These findings reveal the effect of substituents on coupling constants, which are crucial for understanding the physical properties of fluoro-substituted naphthalenes (S. Jaime-Figueroa et al., 2000).

Chemical Properties Analysis

The chemical properties of 1-Cyano-4-fluoronaphthalene derivatives, such as their electron accepting capabilities, have been explored. For example, studies on benzenoid cyanocarbons demonstrate significant electron affinities, indicating the strong electron-accepting nature of cyano-substituted naphthalenes (Xiuhui Zhang et al., 2006).

Scientific Research Applications

Fungal Metabolism of Fluoronaphthalene

C. Cerniglia et al. (1984) investigated the metabolism of 1-fluoronaphthalene by Cunninghamella elegans, revealing how the fungus oxidizes the compound at specific positions to form various metabolites. This study provides insights into the microbial biotransformation of fluoronaphthalene compounds (Cerniglia, Miller, Yang, & Freeman, 1984).

Synthesis and Cross-Coupling

M. Lysén et al. (2006) described the synthesis and cross-coupling of ortho-substituted naphthaleneboronic esters, including 1-cyanonaphthalene. This study is significant for understanding the chemical synthesis processes involving cyanonaphthalene derivatives (Lysén, Madden, Kristensen, Vedsø, Zøllner, & Begtrup, 2006).

Defluorination and Catalysis

Haiqing Guo et al. (2006) explored the defluorination of 1-fluoronaphthalene using transition metal catalysts, highlighting a method for modifying fluoroarenes (Guo, Kong, Kanno, He, Nakajima, & Takahashi, 2006).

Excimer Formation in Clustered Compounds

M. Itoh and M. Takamatsu (1990) studied the formation of van der Waals clusters in 1-cyanonaphthalene and related compounds, revealing insights into excimer fluorescence in these clusters (Itoh & Takamatsu, 1990).

Novel Fluorophores

X. Qian and Yi Xiao (2002) synthesized novel fluorophores based on 4-amino-1,8-dicyanonaphthalene derivatives. These fluorophores demonstrated sensitivity to transition metal ions and pH, showcasing potential applications in sensing technologies (Qian & Xiao, 2002).

Spin-Spin Coupling Studies

S. Jaime-Figueroa et al. (2000) conducted a study on 4,5-substituted 1-acetyl-8-fluoronaphthalenes, providing valuable data on through-space hydrogen-fluorine and carbon-fluorine spin-spin coupling, important for understanding molecular interactions in fluorinated compounds (Jaime-Figueroa, Kurz, Liu, & Cruz, 2000).

Photocycloaddition Reactions

H. Maeda et al. (2011) examined the photocycloaddition reactions of cyanonaphthalenes with furanmethanols. This study highlights the importance of hydrogen bonding in directing regioselective reactions under photoirradiation conditions (Maeda, Chiyonobu, & Mizuno, 2011).

Enantioselective Sensing

X. Mei and C. Wolf (2004) developed a chiral fluorosensor based on 1,8-diacridylnaphthalene derivatives for enantioselective sensing of various chiral carboxylic acids, demonstrating potential applications in stereochemical analysis (Mei & Wolf, 2004).

Safety And Hazards

1-Cyano-4-fluoronaphthalene is harmful if swallowed, in contact with skin, or inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 1-Cyano-4-fluoronaphthalene are not mentioned in the available resources, it’s worth noting that the compound could have potential applications in pharmaceutical research and development .

properties

IUPAC Name

4-fluoronaphthalene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6FN/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSGYYNFKIQWAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371561
Record name 1-Cyano-4-fluoronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyano-4-fluoronaphthalene

CAS RN

13916-99-9
Record name 1-Cyano-4-fluoronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13916-99-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.